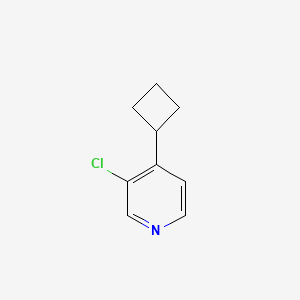

3-Chloro-4-cyclobutylpyridine

Descripción

3-Chloro-4-cyclobutylpyridine is a halogenated pyridine derivative featuring a chlorine substituent at the 3-position and a cyclobutyl group at the 4-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural attributes:

- Cyclobutyl group: Introduces steric bulk and lipophilicity, which may improve membrane permeability in drug candidates.

Propiedades

Fórmula molecular |

C9H10ClN |

|---|---|

Peso molecular |

167.63 g/mol |

Nombre IUPAC |

3-chloro-4-cyclobutylpyridine |

InChI |

InChI=1S/C9H10ClN/c10-9-6-11-5-4-8(9)7-2-1-3-7/h4-7H,1-3H2 |

Clave InChI |

CDZJKFPEITVEQQ-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)C2=C(C=NC=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclobutylpyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a common method involves the reaction of 3-chloropyridine with cyclobutylmagnesium bromide in the presence of a catalyst such as palladium. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 3-Chloro-4-cyclobutylpyridine often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the quality and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-cyclobutylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically employed.

Major Products

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: The major product is the corresponding pyridine N-oxide.

Reduction Reactions: The major product is the corresponding piperidine derivative.

Aplicaciones Científicas De Investigación

3-Chloro-4-cyclobutylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-cyclobutylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors. The exact pathways involved are still under investigation, but it is believed that the compound can modulate biochemical pathways related to inflammation and microbial growth.

Comparación Con Compuestos Similares

Structural and Functional Comparison

| Compound Name | Substituents | Key Properties | Hypothesized Applications |

|---|---|---|---|

| 3-Chloro-4-cyclobutylpyridine | Cl (C3), cyclobutyl (C4) | Moderate reactivity, high lipophilicity | Kinase inhibitors, drug candidates |

| 3-Trifluoromethylpyridine | CF₃ (C3) | Electron-withdrawing, high stability | Agrochemicals, fluorinated ligands |

| 4-Fluorobenzyl chloride | F (C4), benzyl-Cl | High electrophilicity, versatile reactivity | Organic synthesis, cross-coupling |

| 4-Nitro-4'-chloro-diphenyl ether | NO₂ (C4), Cl (C4') | Electron-deficient, photostable | Polymer additives, flame retardants |

Substituent-Driven Reactivity Trends

- Electron-Withdrawing Groups (EWGs): CF₃ (3-Trifluoromethylpyridine): Reduces electron density at the pyridine ring, decreasing nucleophilic substitution but enhancing thermal stability. This contrasts with 3-Chloro-4-cyclobutylpyridine, where the Cl substituent balances moderate reactivity with steric hindrance from the cyclobutyl group . NO₂ (4-Nitro-4'-chloro-diphenyl ether): Creates a highly electron-deficient aromatic system, favoring electrophilic attack less than the Cl-substituted pyridine.

Steric Effects :

- The cyclobutyl group in 3-Chloro-4-cyclobutylpyridine imposes greater steric hindrance compared to linear alkyl or aryl substituents (e.g., benzyl in 4-fluorobenzyl chloride). This may limit accessibility to active sites in enzymatic targets but improve selectivity.

Research Findings and Limitations

While the Biopharmacule catalog provides a foundational list of analogs, critical data (e.g., exact melting points, spectroscopic profiles) are absent. Key inferences include:

- Synthetic Utility : The Cl substituent in 3-Chloro-4-cyclobutylpyridine offers a handle for further functionalization (e.g., Suzuki coupling), unlike the inert CF₃ group in 3-trifluoromethylpyridine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.